molecular formula C21H28ClN3O B12398496 FXR agonist 4

FXR agonist 4

Cat. No.: B12398496
M. Wt: 373.9 g/mol
InChI Key: SNWNZTLWPJKTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FXR agonist 4 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process often starts with the preparation of a core structure, followed by functional group modifications to achieve the desired agonistic activity . Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity. This process may include optimization of reaction conditions, purification steps such as crystallization or chromatography, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: FXR agonist 4 undergoes various chemical reactions, including:

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) are commonly used in these reactions. Reaction conditions may include controlled temperatures, inert atmospheres, and specific solvents to achieve optimal results .

Major Products: The major products formed from these reactions are typically derivatives of this compound with enhanced pharmacological properties, such as increased potency or improved bioavailability .

Properties

Molecular Formula

C21H28ClN3O

Molecular Weight

373.9 g/mol

IUPAC Name

1-adamantyl-[4-(2-amino-5-chlorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H28ClN3O/c22-17-1-2-18(23)19(10-17)24-3-5-25(6-4-24)20(26)21-11-14-7-15(12-21)9-16(8-14)13-21/h1-2,10,14-16H,3-9,11-13,23H2

InChI Key

SNWNZTLWPJKTEO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=CC(=C2)Cl)N)C(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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